molecular formula C18H22ClNO2 B5753695 N-(2-adamantyl)-2-(4-chlorophenoxy)acetamide

N-(2-adamantyl)-2-(4-chlorophenoxy)acetamide

Cat. No.: B5753695
M. Wt: 319.8 g/mol
InChI Key: WXSZFZTVRFKYBA-UHFFFAOYSA-N
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Description

N-(2-adamantyl)-2-(4-chlorophenoxy)acetamide is a synthetic organic compound characterized by the presence of an adamantyl group, a chlorophenoxy group, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-adamantyl)-2-(4-chlorophenoxy)acetamide typically involves the following steps:

    Formation of 2-(4-chlorophenoxy)acetic acid: This can be achieved by reacting 4-chlorophenol with chloroacetic acid in the presence of a base such as sodium hydroxide.

    Conversion to acyl chloride: The 2-(4-chlorophenoxy)acetic acid is then converted to its corresponding acyl chloride using reagents like thionyl chloride or oxalyl chloride.

    Amidation: The acyl chloride is reacted with 2-aminoadamantane to form this compound. This step typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(2-adamantyl)-2-(4-chlorophenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The adamantyl group can be oxidized to form hydroxylated derivatives.

    Reduction: The chlorophenoxy group can be reduced to form the corresponding phenol.

    Substitution: The chlorine atom in the chlorophenoxy group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Nucleophiles like sodium azide or thiourea can be used in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Hydroxylated adamantyl derivatives.

    Reduction: Phenolic derivatives.

    Substitution: Various substituted phenoxyacetamides.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Used as an intermediate in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-adamantyl)-2-(4-chlorophenoxy)acetamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The adamantyl group may facilitate binding to hydrophobic pockets in proteins, while the chlorophenoxy group may interact with aromatic residues. These interactions could modulate the activity of enzymes or receptors, leading to the observed biological effects.

Comparison with Similar Compounds

N-(2-adamantyl)-2-(4-chlorophenoxy)acetamide can be compared with other similar compounds such as:

    N-(2-adamantyl)-2-(4-bromophenoxy)acetamide: Similar structure but with a bromine atom instead of chlorine.

    N-(2-adamantyl)-2-(4-fluorophenoxy)acetamide: Similar structure but with a fluorine atom instead of chlorine.

    N-(2-adamantyl)-2-(4-methylphenoxy)acetamide: Similar structure but with a methyl group instead of chlorine.

These compounds share the adamantyl and phenoxyacetamide core but differ in the substituent on the phenoxy group, which can influence their chemical reactivity and biological activity. This compound is unique due to the presence of the chlorine atom, which can participate in specific interactions and reactions not possible with other substituents.

Properties

IUPAC Name

N-(2-adamantyl)-2-(4-chlorophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22ClNO2/c19-15-1-3-16(4-2-15)22-10-17(21)20-18-13-6-11-5-12(8-13)9-14(18)7-11/h1-4,11-14,18H,5-10H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXSZFZTVRFKYBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)C3NC(=O)COC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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